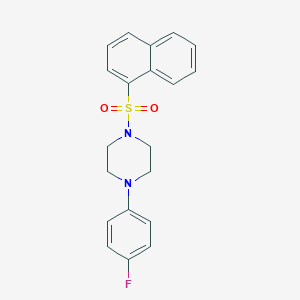
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a chemical compound that has been of great interest to the scientific community. This compound is a member of the octahydroquinolin-4-ol family, which has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol in lab experiments is its high purity and yield. This compound is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol. One potential area of research is the development of new synthetic methods for this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,2-dimethyl-1,2,3,4-tetrahydroquinoline with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
The scientific research on 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has focused on various applications. One of the primary areas of research has been in the field of medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
14788-65-9 |
|---|---|
Nombre del producto |
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
Fórmula molecular |
C23H16O6.2C17H19ClN2S |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3 |
Clave InChI |
OMBITJGEGMMNIO-UHFFFAOYSA-N |
SMILES |
CC1CC(C2CCCCC2N1C)(C#C)O |
SMILES canónico |
CC1CC(C2CCCCC2N1C)(C#C)O |
Otros números CAS |
16067-45-1 16067-80-4 |
Sinónimos |
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha, 8abeta)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



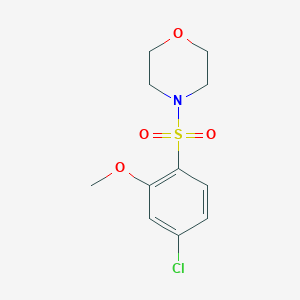
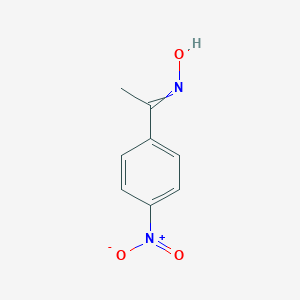
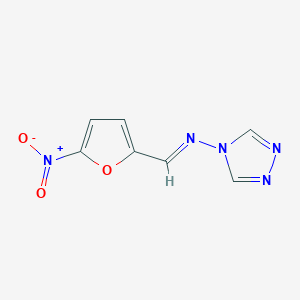

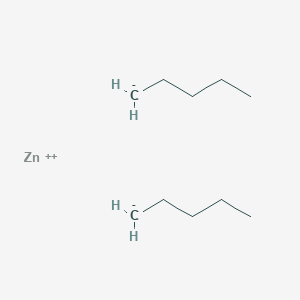
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)

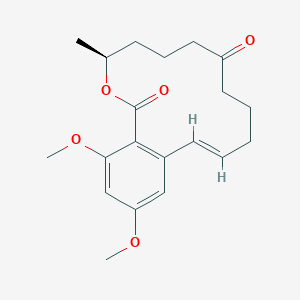
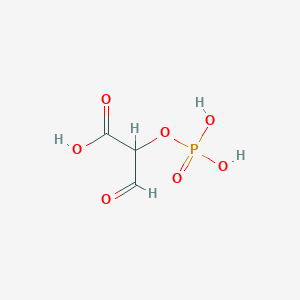
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)



